![molecular formula C17H16N4O4S B2708406 2-[1,3-Dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid CAS No. 872629-40-8](/img/structure/B2708406.png)
2-[1,3-Dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,3-Dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality 2-[1,3-Dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1,3-Dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Antibacterial Agents
Research into pyrimidine derivatives, similar in structure to the specified compound, has shown potential applications as inhibitors of thymidylate synthase (TS), offering promising avenues for antitumor and antibacterial therapies. These compounds have been evaluated for their efficacy against various TSs from different organisms, demonstrating significant inhibitory effects that could lead to the development of new treatments for cancer and bacterial infections (Gangjee et al., 1996).
Antimicrobial and Antitubercular Activities
Synthetic efforts towards new pyrimidine analogues have resulted in compounds with notable in vitro antimicrobial and antitubercular activities. These findings underscore the potential of pyrimidine-based compounds in addressing resistant strains of tuberculosis and other microbial infections, highlighting the importance of continued research and development in this area (Chandrashekaraiah et al., 2014).
Interaction with Biological Proteins
Studies on derivatives of p-hydroxycinnamic acid, including pyrimidinyl compounds, have investigated their binding interactions with bovine serum albumin (BSA), a model for protein-drug interactions. These interactions provide insights into how such compounds could be optimized for better pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, which are critical factors in drug development (Meng et al., 2012).
Dual Inhibitors for Chemotherapy
Explorations into the synthesis of pyrimidine and thienopyrimidine antifolates have identified compounds with potent dual inhibitory activity against both thymidylate synthase and dihydrofolate reductase. These dual inhibitors represent a promising approach for chemotherapy, particularly in the treatment of cancers with high proliferation rates, by targeting two critical enzymes in the folate pathway simultaneously (Gangjee et al., 2008).
Novel Drug Development
The synthesis and evaluation of novel compounds based on phenylthiourea and acetophenone, incorporating pyrimidine structures, have demonstrated significant biological activities, including antioxidant effects and potential therapeutic applications. Such compounds are being investigated for their ability to influence the functioning of biological membranes, offering new directions for drug development (Farzaliyev et al., 2020).
Herbicide Development
Pyrimidinylthiobenzoates, a class of compounds related to the structure , have been studied for their herbicidal activity, specifically targeting acetohydroxyacid synthase (AHAS). These studies contribute to the development of new herbicides that can provide effective control over a range of weed species, demonstrating the versatility of pyrimidine derivatives in both medical and agricultural applications (He et al., 2007).
Propriétés
IUPAC Name |
2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-9-6-4-5-7-10(9)13-18-14-12(15(19-13)26-8-11(22)23)16(24)21(3)17(25)20(14)2/h4-7H,8H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBVGZFHXOTXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708323.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2708324.png)
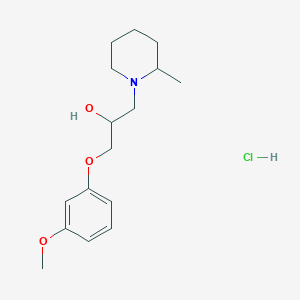
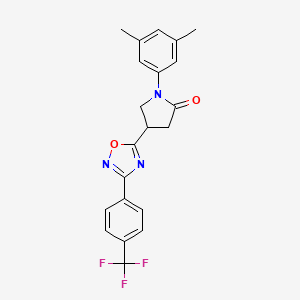
![8'-chloro-N-(2-ethoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2708329.png)


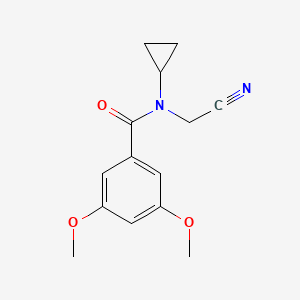
![6-(1H-Tetrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2708336.png)
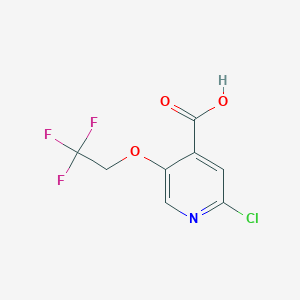
![N-(1-Cyanocyclohexyl)-2-[4-(5-fluoropyridin-3-yl)piperazin-1-yl]propanamide](/img/structure/B2708341.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2708342.png)
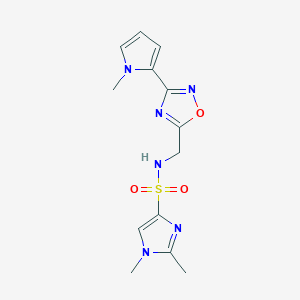
![N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2708346.png)